

4-Chloro-3-sulfamoylbenzoic acid toxicity comparison similar compounds

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Compound Focus: 4-Chloro-3-sulfamoylbenzoic acid

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Comparative Activity of 4-Chloro-3-sulfamoylbenzoic Acid Derivatives

The core compound, **4-Chloro-3-sulfamoylbenzoic acid**, is primarily recognized as a metabolite of the antihypertensive drug tripanamide and an impurity in clopamide tablets [1] [2]. Its significance in research stems from its role as a **key synthetic intermediate** for developing more complex benzenesulfonamide inhibitors [3].

The table below summarizes the experimental inhibitory data (K_i) and binding affinity ($K_{d,int}$) for a series of ortho-substituted benzenesulfonamides derived from this core structure. The data demonstrates how minor structural changes, especially at the ortho position, drastically alter potency and selectivity [3].

Table 1: Inhibitory Activity and Binding Affinity of 4-Chloro-3-sulfamoylbenzoic Acid Derivatives

Compound Group & Example Substituent	CA II K _i (nM)	CA IX K _i (nM)	CA II K _{d,int} (nM)	CA IX K _{d,int} (nM)	Key Finding
4-Sulfanyl-substituted ester (e.g., 4a)	25.0 ± 1.3	5.4 ± 0.5	0.26	0.056	High affinity for CAIX [3].
4-Sulfinyl-substituted ester (e.g., 7a)	≥200,000	≥200,000	≥16,000	≥16,000	Adding one oxygen atom decreases affinity by over a million-fold [3].
4-Sulfonyl-substituted ester (e.g., 9a)	~100,000	~1,000	~8,000	~80	Further oxidation can restore some selectivity for CAIX over CAII [3].
4-Amino-substituted benzamide (e.g., 6e)	1.3	0.16	0.014	0.0017	Can achieve picomolar intrinsic affinity [3].
High-Affinity Compound LJ15-12	Not Shown	0.00008*	Not Shown	0.00008*	Demonstrates ultra-potent, picomolar-level binding to CAIX [3].

*Value presented in the source is 0.08 pM.

Detailed Experimental Methodologies

The data in the comparison table was generated using standardized biochemical assays. Here is a detailed overview of the key protocols cited in the research.

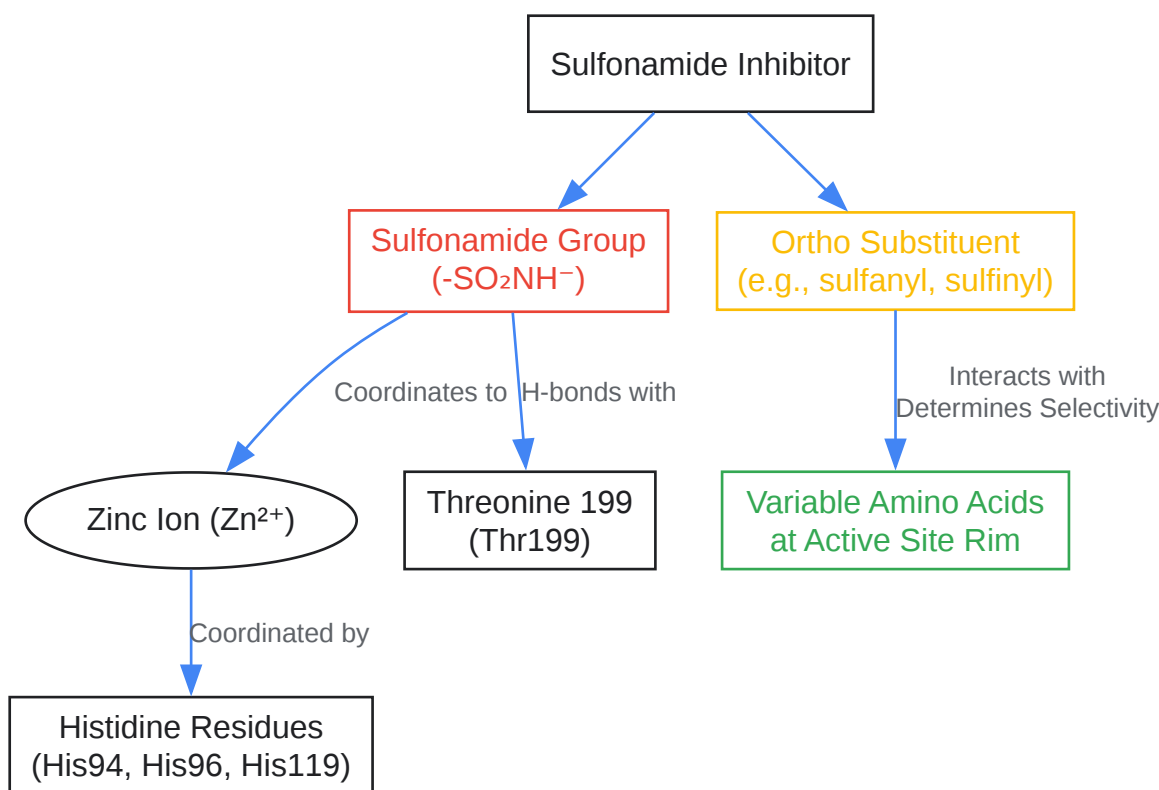
Table 2: Summary of Key Experimental Protocols

Method	Fluorescent Thermal Shift Assay (FTSA)	Stopped-Flow Assay (SFA)	Synthesis of 4-substituted derivatives
Purpose	Measure protein-ligand binding affinity (K_d) by detecting thermal stability changes.	Measure enzyme inhibition constants (K_i) by monitoring CO ₂ hydration kinetics.	Introduce various substituents at the 4-position of the core benzoic acid intermediate.

| **Procedure** | 1. Protein is mixed with a ligand and a fluorescent dye. 2. Sample temperature is gradually increased. 3. Fluorescence is measured as the protein unfolds. 4. The shift in melting temperature (ΔT_m) is used to calculate K_d [3]. | 1. CA enzyme is pre-incubated with the inhibitor. 2. The reaction is rapidly mixed with a CO₂-saturated solution. 3. The change in pH (using a pH indicator) is monitored over time. 4. The residual enzyme activity is used to calculate K_i [3]. | 1. Start from **4-chloro-3-sulfamoylbenzoic acid**. 2. **Nucleophilic Substitution:** React with thiols (for sulfanyl) or amines (for amino) in DMF with K₂CO₃. 3. **Oxidation:** Treat sulfanyl compounds with peracetic acid to form sulfinyl or sulfonyl derivatives [3]. || **Key Buffers/Reagents** | 50 mM sodium phosphate buffer (pH 7.0), 100 mM NaCl, 50 μ M ANS dye, 2% DMSO [3]. | CO₂-saturated water, pH indicator (e.g., phenol red) [3]. | DMF (solvent), K₂CO₃ (base), thiols/amines, peracetic acid (oxidizing agent) [3]. |

Mechanism of Action & Structure-Activity Relationship

Compounds based on **4-Chloro-3-sulfamoylbenzoic acid** primarily function as inhibitors of human carbonic anhydrase (CA) enzymes. The following diagram illustrates the established mechanism of action and the critical structural features that govern their activity and selectivity.



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Key insights from this mechanism and the supporting data are:

- **Zinc Binding:** The deprotonated sulfonamide group ($-\text{SO}_2\text{NH}^-$) coordinates directly with the zinc ion (Zn^{2+}) in the CA active site, which is essential for the enzyme's catalytic activity. This is the primary mechanism of inhibition [3] [4].
- **Anchor Interaction:** The sulfonamide group also forms hydrogen bonds with the conserved Thr199 residue, anchoring the inhibitor in place [4].
- **Selectivity via "Tail Approach":** The substituent at the ortho position (the "tail") extends toward the rim of the active site. Since the amino acid composition in this region varies among CA isozymes, modifications here are critical for achieving selectivity. For instance, the oxidation state of a sulfur atom in the tail can alter affinity by a factor of over a million, enabling highly selective targeting of CAIX over CAII [3].

Research Implications & Conclusion

To summarize the key points for researchers:

- **Core Utility:** **4-Chloro-3-sulfamoylbenzoic acid** is a versatile scaffold for designing high-affinity CA inhibitors, not a final drug molecule itself [3] [1].
- **Key to Selectivity:** Dramatic changes in affinity and isozyme selectivity can be achieved through minimal chemical modifications, particularly at the ortho position relative to the sulfonamide group. The oxidation state of sulfur-based linkers is a critical parameter [3].
- **Data Gap:** The available public data focuses on **binding affinity and inhibitory activity** (K_d and K_i). Comprehensive toxicity profiles (e.g., LD_{50} , off-target effects in vivo) for a structured comparison were not located in this search.

For a full toxicological assessment, I recommend consulting specialized toxicology databases or conducting targeted studies based on the potent activities these compounds exhibit.

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